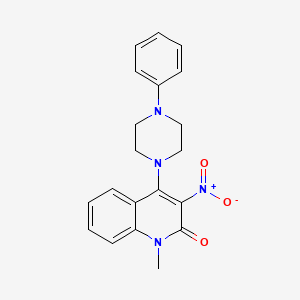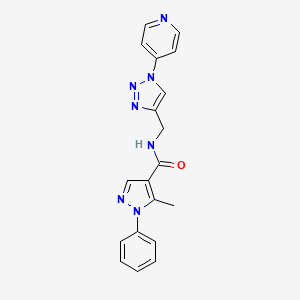
5-methyl-1-phenyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-methyl-1-phenyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-carboxamide” is a complex organic molecule. It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of novel pyrazolylpyrazoline derivatives were synthesized using a one-pot multicomponent reaction of the substituted heteroaryl aldehyde, 2-acetyl pyrrole/thiazole, and substituted hydrazine hydrates in the presence of base NaOH as a catalyst in ethanol as the solvent at room temperature .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, compounds were further synthesized from the reaction of derivative 1 with 4H-1,2,4-triazol-4-amine and 1H-tetrazol-5-amine in the presence of K2CO in dry conditions .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research has led to the development of novel pyrazolopyrimidines derivatives demonstrating anticancer and anti-5-lipoxygenase agents. These compounds, synthesized through various chemical reactions, showcase a structure-activity relationship that provides insights into their potential therapeutic applications (Rahmouni et al., 2016). Similarly, the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable antiavian influenza virus activity, highlighting the potential for developing new antiviral drugs (Hebishy et al., 2020).
Antiviral and Antibacterial Activity
Newly synthesized compounds have been evaluated for their anti-influenza A virus (subtype H5N1) activity, with several compounds exhibiting significant antiviral activities. This opens up new avenues for the treatment of bird flu influenza (Hebishy et al., 2020). Another study focused on pyrazolopyridine derivatives, which displayed moderate to good antibacterial activity against a range of Gram-negative and Gram-positive bacteria, indicating their potential as novel antibacterial agents (Panda et al., 2011).
Antitubercular Activity
Compounds incorporating 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide have been identified as potent inhibitors of Mycobacterium tuberculosis pantothenate synthetase, showing promise in the fight against tuberculosis. These findings suggest the potential of these compounds to serve as effective treatments for TB (Amaroju et al., 2017).
Fungicidal and Herbicidal Activity
The synthesis of pyrazolo[1,5-a]pyrimidine analogues of carboxin, a systemic fungicide, has shown high levels of fungicidal activity in assays of Basidiomycete species. This research contributes to the development of new fungicides with potential agricultural applications (Huppatz, 1985). Furthermore, a series of 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives have been synthesized as candidate herbicides, demonstrating the potential for novel agricultural chemicals (Li et al., 2008).
Propiedades
IUPAC Name |
5-methyl-1-phenyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O/c1-14-18(12-22-26(14)17-5-3-2-4-6-17)19(27)21-11-15-13-25(24-23-15)16-7-9-20-10-8-16/h2-10,12-13H,11H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRSYMVDVBUCBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

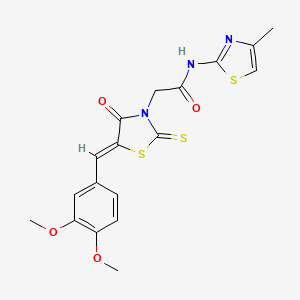
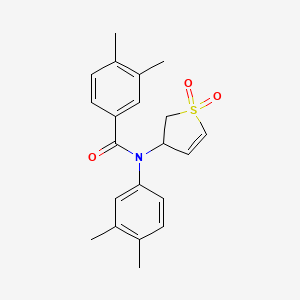
![N-[1-(2,4-Difluorophenyl)but-3-yn-2-yl]-N-methylbut-2-ynamide](/img/structure/B2919818.png)
![6a-(Hydroxymethyl)-5,5-dioxo-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one](/img/structure/B2919819.png)
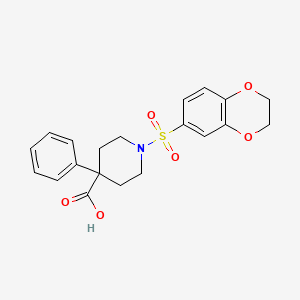
![2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2919823.png)

![6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2919826.png)
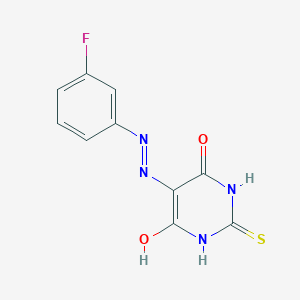
![N-(3,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2919833.png)



